molecular formula C17H17ClN6O2S B15098155 2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(4-chloro-2-methoxy-5-meth ylphenyl)acetamide

2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(4-chloro-2-methoxy-5-meth ylphenyl)acetamide

Cat. No.: B15098155
M. Wt: 404.9 g/mol
InChI Key: LVDLSNZATPGHCX-UHFFFAOYSA-N
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Description

The compound 2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide features a 1,2,4-triazole core substituted at the 4-position with an amino group (-NH₂) and at the 5-position with a 4-pyridyl ring. A thioether linkage connects the triazole to an acetamide moiety, which is further attached to a substituted phenyl group (4-chloro-2-methoxy-5-methylphenyl). Key structural attributes include:

  • Acetamide substituents: The phenyl group’s chloro, methoxy, and methyl groups influence lipophilicity and steric effects.
  • Molecular weight: Calculated as ~403.52 g/mol (C₁₈H₁₈ClN₅O₂S).

This structure is designed to optimize interactions with biological targets, such as enzymes or receptors, by balancing polarity and lipophilicity .

Properties

Molecular Formula

C17H17ClN6O2S

Molecular Weight

404.9 g/mol

IUPAC Name

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide

InChI

InChI=1S/C17H17ClN6O2S/c1-10-7-13(14(26-2)8-12(10)18)21-15(25)9-27-17-23-22-16(24(17)19)11-3-5-20-6-4-11/h3-8H,9,19H2,1-2H3,(H,21,25)

InChI Key

LVDLSNZATPGHCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural and physicochemical comparisons with analogous compounds:

Compound Name / Source Triazole Substituents (Position 4,5) Acetamide Phenyl Substituents Molecular Weight (g/mol) Key Properties/Implications
Target Compound 4-amino, 5-(4-pyridyl) 4-chloro-2-methoxy-5-methyl 403.52 High polarity (amino, methoxy); moderate lipophilicity (methyl, chloro)
2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide 4-(4-chlorophenyl), 5-(4-pyridyl) 3-methoxy 453.91 Increased lipophilicity (chlorophenyl); reduced H-bonding (no amino group)
2-[[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-(4-methoxyphenyl)acetamide 4-ethyl, 5-(4-pyridyl) 4-methoxy 369.44 Higher lipophilicity (ethyl group); reduced electronic effects (alkyl vs. amino)
2-{[4-amino-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide 4-amino, 5-(3-pyridyl) 4-chloro-2-methyl 374.52 Pyridyl positional isomerism (3- vs. 4-pyridyl) may alter steric/electronic interactions
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide 4-amino, 5-(4-pyridyl) 2-chloro-5-(trifluoromethyl) 442.85 Enhanced electron-withdrawing effects (CF₃); increased metabolic stability

Impact of Substituents on Pharmacological Potential

  • Pyridyl positional isomerism : The 4-pyridyl group (target, ) vs. 3-pyridyl () alters steric and electronic interactions. 4-Pyridyl may facilitate better π-stacking in planar binding pockets.
  • Acetamide phenyl modifications :
    • Methoxy groups (target, ): Increase polarity and solubility but may reduce membrane permeability.
    • Chloro and trifluoromethyl groups (target, ): Enhance lipophilicity and metabolic stability.
    • Methyl groups (target, ): Moderate lipophilicity without significant steric hindrance.

Research Findings and Activity Insights

  • Anti-exudative activity: Compounds with amino-substituted triazoles (e.g., target, ) have shown anti-exudative effects in rodent models, likely due to modulation of inflammatory pathways .
  • Metabolic stability : Trifluoromethyl groups () and halogenated phenyl rings (target, ) are associated with prolonged half-lives in vivo due to resistance to oxidative metabolism.

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